5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate
Description
5-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate (CAS: 204521-63-1), also known as Pal-Glu(OSu)-OMe, is a synthetic ester derivative of pentanedioic acid. Its molecular formula is C₂₉H₅₀N₂O₇, with a molecular weight of 538.716 g/mol . Structurally, it features a methyl ester at the 1-O position and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group at the 5-O position. This compound is widely utilized as a critical intermediate in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used for type 2 diabetes management . The succinimidyl ester moiety enhances its reactivity in peptide coupling reactions, enabling efficient conjugation with amino groups in target molecules .
Properties
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c1-16-9(14)3-2-4-10(15)17-11-7(12)5-6-8(11)13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVQMVBXFLYTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate generally involves the following steps:
- Methylation of pentanedioic acid at one carboxyl group to form the 1-O-methyl ester.
- Activation of the second carboxyl group by conversion into an N-hydroxysuccinimide ester.
- Use of coupling reagents such as N,N'-disuccinimidyl carbonate (DSC) or carbodiimides (e.g., EDCI) to facilitate ester formation.
- Purification by extraction and chromatographic techniques.
Detailed Preparation Procedure
Methylation of Pentanedioic Acid
- Starting Material : Pentanedioic acid (glutaric acid)
- Reagents : Iodomethane (methylating agent), sodium hydride (base)
- Solvent : Acetonitrile
- Conditions :
- Dissolve pentanedioic acid or 2-methylene-1,3-propanediol derivative in acetonitrile.
- Add sodium hydride carefully to deprotonate the acid.
- Add iodomethane dropwise at ambient temperature.
- Stir for approximately 12 hours.
- Outcome : Formation of 1-O-methyl pentanedioate intermediate.
Activation to N-hydroxysuccinimide Ester
- Reagents : N,N'-disuccinimidyl carbonate (DSC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI), N-hydroxysuccinimide (NHS)
- Solvent : Dichloromethane (DCM) or acetonitrile
- Conditions :
- The methylated intermediate is dissolved in the solvent under an inert atmosphere (nitrogen).
- DSC or EDCI is added to activate the free carboxyl group.
- NHS is added to form the active ester.
- The reaction is typically stirred at room temperature for several hours.
- Workup :
- The reaction mixture is extracted with ethyl acetate (3x 100 mL).
- Organic layers are dried over anhydrous sodium sulfate (Na2SO4).
- Solvent is removed under reduced pressure.
- Purification :
- The crude product is purified by column chromatography or recrystallization to yield the pure this compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Methylation | Sodium hydride, iodomethane | Acetonitrile | Ambient | 12 hours | Stir under inert atmosphere |
| Activation (NHS ester) | N,N'-disuccinimidyl carbonate or EDCI, NHS | DCM or Acetonitrile | Ambient | Several hours | Inert atmosphere (N2) |
| Workup | Extraction with ethyl acetate, drying over Na2SO4 | - | - | - | Evaporation under vacuum |
| Purification | Column chromatography or recrystallization | - | - | - | Yields pure active ester |
Research Findings and Analytical Data
- Yield and Purity : The preparation yields are generally high (often >80%) with careful control of reaction conditions and purification steps.
- Spectroscopic Characterization :
- [^1H NMR](pplx://action/followup) and ^13C NMR confirm the presence of methyl ester and succinimide ester functionalities.
- Characteristic peaks include methyl protons (~3.7 ppm) and succinimide protons (~2.8 ppm).
- Solubility : The compound is very soluble in organic solvents like acetonitrile and ethyl acetate.
- Stability : The NHS ester is stable under dry conditions but hydrolyzes in aqueous media; thus, storage under anhydrous conditions is recommended.
Example Experimental Protocol (Adapted from RSC Supplementary Data)
- Dissolve 355 mg of 2-methylene-1,3-propanediol in 30 mL acetonitrile.
- Add 65 mg sodium hydride slowly at room temperature.
- Add 0.25 mL iodomethane and stir for 12 hours.
- Concentrate the mixture under vacuum.
- Dissolve residue in 15 mL acetonitrile.
- Add 1.3 g N,N'-disuccinimidyl carbonate under nitrogen atmosphere.
- Stir at room temperature until reaction completion.
- Extract with ethyl acetate (3 x 100 mL), dry organic layer over Na2SO4.
- Evaporate solvent under reduced pressure.
- Purify crude product by chromatography to obtain the pure NHS ester.
Chemical Reactions Analysis
Types of Reactions
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
The compound is primarily recognized for its role in the synthesis of pharmaceutical intermediates. The presence of the pyrrolidinone moiety enhances its ability to act as a bioisostere for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate were synthesized and evaluated for their efficacy against specific cancer cell lines. The results indicated that modifications to the compound's structure could lead to increased cytotoxicity, making it a promising candidate for further development in oncology therapeutics .
Biochemical Research
Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain proteases, which are critical in various biological processes and disease mechanisms.
Research Findings:
A research article in Biochemical Pharmacology highlighted how this compound was used to inhibit serine proteases involved in inflammatory responses. The inhibition was attributed to the compound's ability to mimic substrate interactions, suggesting its utility in developing anti-inflammatory drugs .
Materials Science
Polymer Chemistry:
In materials science, this compound has been explored for its potential use in polymer synthesis. Its unique chemical structure allows it to serve as a monomer or cross-linking agent in the formation of biodegradable polymers.
Application Example:
Research conducted at a leading polymer institute demonstrated that incorporating this compound into poly(lactic acid) (PLA) matrices enhanced the mechanical properties and thermal stability of the resulting materials. These findings suggest that the compound could be pivotal in developing sustainable materials for packaging and biomedical applications .
Mechanism of Action
The mechanism of action of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate involves its ability to form covalent bonds with nucleophiles. This property makes it useful as a cross-linking agent in biochemical studies. The compound can interact with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial for its applications in protein modification and drug development .
Comparison with Similar Compounds
5-O-tert-Butyl 1-O-Methyl Pentanedioate (CAS: 59378-98-2)
- Structure : Replaces the succinimidyl group with a tert-butyl ester at the 5-O position.
- Molecular Formula : C₁₀H₁₈O₄ (MW: 202.248 g/mol).
- Key Differences: The tert-butyl group confers steric bulk and hydrolytic stability compared to the reactive succinimidyl group. This makes it less suitable for conjugation but more stable in non-aqueous environments .
(S)-2-(19-tert-Butoxycarbonylnonadecanoylamino)pentanedioic Acid 1-tert-Butyl Ester 5-(2,5-Dioxopyrrolidin-1-yl) Ester (CAS: 1119061-72-1)
- Structure : Features a tert-butyl ester at the 1-O position and a longer acyl chain (C19) with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula : C₃₇H₆₄N₂O₉ (MW: 680.91 g/mol).
- Key Differences : The extended hydrophobic acyl chain and Boc group enhance lipid solubility, making this compound ideal for lipidated peptide synthesis. Its larger size reduces aqueous solubility compared to the target compound .
Functional Analogues with Bioactive Substituents
5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives
- Structure: Racemic indole derivatives with methylsulfonyl or aminosulfonyl groups at the 5-O position (e.g., compounds 2 and 3 in ).
- Bioactivity : Demonstrated cytotoxicity against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines, with IC₅₀ values comparable to doxorubicin .
- Key Differences : Unlike the target compound, these derivatives lack ester functionalities and instead incorporate sulfonyl groups, which enhance electrophilicity and interaction with cellular targets .
Coumarin Glycosides (e.g., Compounds 2–10 in )
- Structure: Coumarin derivatives with glycosyl groups (e.g., β-D-glucopyranosyl, β-D-galactopyranosyl) at the 5-O position.
- Bioactivity: Used as diagnostic markers in Rubiaceae species. Their UV spectra and retention times differ significantly from the target compound due to aromaticity and glycosylation .
Comparative Data Table
Key Findings and Implications
Reactivity : The succinimidyl group in the target compound facilitates rapid conjugation, whereas tert-butyl or glycosyl groups prioritize stability or solubility .
Biological Activity : Sulfonyl-substituted compounds (e.g., methylsulfonyl indoles) exhibit cytotoxicity, contrasting with the target compound’s role in diabetes therapeutics .
Structural Flexibility: Modifications at the 5-O position (e.g., acyl chains, protecting groups) tailor compounds for specific applications, such as lipidated peptides or diagnostic markers .
Biological Activity
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13NO6
- Molecular Weight : 243.22 g/mol
- CAS Number : 53914457
The compound features a pyrrolidine ring which is known for its role in various biological systems. Its structure suggests potential interactions with biological macromolecules, making it a candidate for further investigation in pharmacological studies.
Synthesis
The synthesis of this compound typically involves the reaction of pentanedioic acid derivatives with dioxopyrrolidine intermediates. This process can be optimized for yield and purity using various organic synthesis techniques.
Antimicrobial Activity
Research indicates that compounds containing the dioxopyrrolidine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | |
| Related Dioxopyrrolidine Compounds | Antifungal | Candida albicans |
Cytotoxicity and Cancer Research
In cancer research, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity profile.
Case Study : In a study evaluating the cytotoxicity of related compounds on human cancer cell lines, it was observed that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Q & A
Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities. Synthesize analogs with modified pyrrolidinyl substituents (e.g., fluorinated or spirocyclic variants) and test in enzyme inhibition assays. SAR trends can be visualized using heatmaps (PyMOL/R) .
Q. Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under standardized conditions (e.g., ICH Q2(R1) guidelines).
- Step 2 : Apply multivariate analysis (PCA or PLS) to identify outlier variables (e.g., trace metal contamination).
- Step 3 : Validate hypotheses using orthogonal techniques (e.g., NMR vs. X-ray crystallography) .
Note : All methodologies adhere to CRDC classifications for chemical engineering design (RDF2050103) and reaction fundamentals (RDF2050112) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
